molecular formula C14H9F4NO3 B5766082 1-(2,6-dimethylphenoxy)-2,3,5,6-tetrafluoro-4-nitrobenzene

1-(2,6-dimethylphenoxy)-2,3,5,6-tetrafluoro-4-nitrobenzene

Cat. No.: B5766082
M. Wt: 315.22 g/mol
InChI Key: YTRSEEUNEORWOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,6-dimethylphenoxy)-2,3,5,6-tetrafluoro-4-nitrobenzene is an organic compound that features a complex aromatic structure. This compound is characterized by the presence of a phenoxy group substituted with dimethyl groups at the 2 and 6 positions, and a tetrafluoro-nitrobenzene moiety. The combination of these functional groups imparts unique chemical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,6-dimethylphenoxy)-2,3,5,6-tetrafluoro-4-nitrobenzene typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques such as distillation, crystallization, and chromatography to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2,6-dimethylphenoxy)-2,3,5,6-tetrafluoro-4-nitrobenzene can undergo various chemical reactions, including:

    Nucleophilic substitution: The presence of electron-withdrawing fluorine and nitro groups makes the compound susceptible to nucleophilic substitution reactions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, to form corresponding carboxylic acids or aldehydes.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4) are employed.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.

Major Products Formed

    Nucleophilic substitution: Substituted phenoxy derivatives.

    Reduction: Amino derivatives.

    Oxidation: Carboxylic acids or aldehydes.

Scientific Research Applications

1-(2,6-dimethylphenoxy)-2,3,5,6-tetrafluoro-4-nitrobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2,6-dimethylphenoxy)-2,3,5,6-tetrafluoro-4-nitrobenzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the fluorine atoms can influence the compound’s electronic properties, enhancing its reactivity. The phenoxy group provides a site for further chemical modifications, allowing the compound to interact with various biological targets and pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2,6-dimethylphenoxy)-2,3,5,6-tetrafluoro-4-nitrobenzene is unique due to the combination of its functional groups, which impart distinct chemical and physical properties. The presence of multiple fluorine atoms and a nitro group enhances its reactivity and potential for diverse applications in scientific research and industry.

Properties

IUPAC Name

1-(2,6-dimethylphenoxy)-2,3,5,6-tetrafluoro-4-nitrobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F4NO3/c1-6-4-3-5-7(2)13(6)22-14-10(17)8(15)12(19(20)21)9(16)11(14)18/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTRSEEUNEORWOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)OC2=C(C(=C(C(=C2F)F)[N+](=O)[O-])F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F4NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.